molecular formula C17H19N5O2S B11254589 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide

2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11254589
M. Wt: 357.4 g/mol
InChI Key: RXDWVECSSHDUOX-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the propyl group: This step might involve alkylation reactions.

    Attachment of the sulfanyl group: This can be done using thiolation reactions.

    Coupling with the N-(2-methylphenyl)acetamide moiety: This final step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To enhance reaction rates.

    Optimization of temperature and pressure: To ensure efficient reactions.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Potentially reducing the triazolopyrimidine core.

    Substitution: Such as nucleophilic substitution at the sulfanyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced triazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might:

    Interact with enzymes: Inhibiting or activating their function.

    Bind to receptors: Modulating signal transduction pathways.

    Affect cellular processes: Such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYLPHENYL)-2-({7-OXO-5-ETHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE
  • N-(2-METHYLPHENYL)-2-({7-OXO-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(2-METHYLPHENYL)-2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The propyl group, in particular, might confer distinct properties compared to its ethyl or methyl analogs.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N5O2S/c1-3-6-12-9-14(23)19-16-20-21-17(22(12)16)25-10-15(24)18-13-8-5-4-7-11(13)2/h4-5,7-9H,3,6,10H2,1-2H3,(H,18,24)(H,19,20,23)

InChI Key

RXDWVECSSHDUOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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